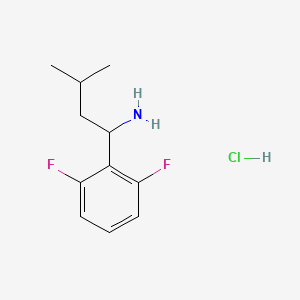

1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride

Description

1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride (CAS: 1864056-47-2) is a fluorinated amine derivative with the molecular formula C₁₁H₁₆ClF₂N and a molecular weight of 235.70 g/mol . The compound features a 2,6-difluorophenyl group attached to a branched 3-methylbutan-1-amine backbone, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-7(2)6-10(14)11-8(12)4-3-5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUFOMCUVHKNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a difluorophenyl moiety and a branched amine, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C₁₁H₁₆ClF₂N

- Molecular Weight : 235.7 g/mol

- IUPAC Name : 1-(2,6-Difluorophenyl)-3-methylbutan-1-amine; hydrochloride

The mechanism of action for 1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and potentially affecting mood and cognition.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:

In Vitro Studies

In Vivo Studies

- Animal Models : Efficacy studies in rodent models have shown promising results in terms of behavioral changes associated with anxiety and depression when treated with this compound. It has demonstrated significant effects on locomotor activity and anxiety-like behaviors.

- Pharmacokinetics : The pharmacokinetic profile indicates that the compound has favorable absorption characteristics but may require optimization for improved bioavailability.

Case Studies

Several case studies have explored the efficacy and safety profile of 1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride:

| Study | Model | Findings |

|---|---|---|

| Study A | Rodent Anxiety Model | Significant reduction in anxiety-like behaviors observed at doses of 10 mg/kg. |

| Study B | Depression Model | Improvement in depressive symptoms noted with a 20 mg/kg dosage over four weeks. |

| Study C | Antimicrobial Efficacy | In vitro testing showed inhibition of Staphylococcus aureus at MIC values comparable to standard antibiotics. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of fluorine atoms in the phenyl ring enhances the binding affinity to certain receptors compared to non-fluorinated analogs. This modification may also influence the pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

- 1-(3-Fluorophenyl)-3-methylbutan-1-amine Hydrochloride This positional isomer () replaces the 2,6-difluoro substitution with a single 3-fluoro group on the phenyl ring.

(R)-1-(2,4-Difluorophenyl)ethan-1-amine Hydrochloride

With 2,4-difluoro substitution (), this compound retains two fluorines but in adjacent positions. The altered electronic environment may influence dipole interactions compared to the 2,6-difluoro analog. The shorter ethylamine chain (vs. 3-methylbutanamine) reduces lipophilicity, which could impact membrane permeability .

Chain Length and Branching Modifications

- 1-(2,6-Difluorophenyl)ethan-1-amine Hydrochloride This derivative (CAS: 870849-40-4, ) features a shorter ethylamine chain without the 3-methyl branch. Molecular weight is 205.64 g/mol, significantly lower than the main compound .

1-(2,6-Difluorophenyl)cyclopropan-1-amine Hydrochloride

Replacing the butanamine chain with a cyclopropane ring () introduces rigidity. Cyclopropane's strain energy may enhance binding to flat aromatic pockets in enzymes or receptors. Molecular formula C₉H₁₀ClF₂N (MW: 205.64 g/mol) indicates a compact structure .

Halogenation and Functional Group Additions

- 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine Hydrochloride

This compound (CAS: 2126161-33-7, ) adds a bromo substituent at the 3-position alongside 2,6-difluoro groups. Bromine's larger atomic radius and polarizability may enhance halogen bonding in protein-ligand interactions. Molecular formula C₈H₈BrClF₂N (MW: 283.51 g/mol) reflects increased molecular complexity .

Electronic and Steric Effects

- Fluorine Substitution : The 2,6-difluoro configuration in the main compound creates a para-directed electronic effect , enhancing resonance stabilization of the phenyl ring. This contrasts with 2,3-difluoro analogs (e.g., ), where ortho-substitution may increase steric clash in binding pockets .

- Unbranched analogs (e.g., ethylamine derivatives) lack this feature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.